4-Ethoxy-3-fluoroaniline
Overview
Description
4-Ethoxy-3-fluoroaniline is an organic compound with the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by ethoxy and fluoro groups at the 4th and 3rd positions, respectively. This compound is used in various chemical syntheses and has applications in research and industry.
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with various proteins or enzymes in the body.
Mode of Action
It is known to be used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that it may interact with its targets through the formation of carbon-carbon bonds.
Pharmacokinetics
Its physical properties such as boiling point (~2585° C at 760 mmHg), density (~11 g/mL), and refractive index (n 20D 153) are predicted . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
Given its use in proteomics research , it may have diverse effects on cellular proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxy-3-fluoroaniline can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution reaction of 4-ethoxyaniline with a fluorinating agent. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate to facilitate the substitution .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
4-Ethoxy-3-fluoroaniline is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and agrochemicals
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-ethoxy-5-fluoroaniline: Similar in structure but with a bromine atom instead of a hydrogen atom at the 3rd position.
2-Bromo-3-fluoroaniline: Contains a bromine atom at the 2nd position and a fluoro group at the 3rd position.
4-Methoxy-3-fluoroaniline: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
4-Ethoxy-3-fluoroaniline is unique due to the presence of both ethoxy and fluoro groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-ethoxy-3-fluoroaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLWQZGYKULGPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.